molecular formula C6H11N3O4S B1380905 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol CAS No. 1822462-51-0

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol

Cat. No. B1380905
M. Wt: 221.24 g/mol
InChI Key: BMXOGRUKYCYBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” is a derivative of thiadiazole . Thiadiazole is a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

Thiadiazole derivatives have been synthesized through various methods. One approach involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner using polyphosphate ester (PPE) . Another method involves the synthesis of 1,3,4-thiadiazol-2-amine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” can be inferred from its IUPAC name and InChI code . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Chemical Reactions Analysis

Thiadiazole derivatives have been involved in various chemical reactions. For instance, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” can be inferred from its synthesis and molecular structure. For instance, the presence of the thiadiazole ring and the amino group can influence its solubility and reactivity .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol”, organized into distinct sections for clarity:

Anticonvulsant Activity

This compound has been studied for its potential in treating convulsions. It has shown promise in the PTZ (Pentylenetetrazole) model for anticonvulsant activity .

Antibacterial Action

Preliminary screenings have indicated that derivatives of this compound exhibit moderate antibacterial action against various bacterial strains, including S. aureus and E. coli .

Antioxidant Potential

The compound’s derivatives have also been assessed for their antioxidant properties using the DPPH assay, a method for free radical scavenging .

Urease Inhibitory Activity

Novel derivatives of this compound have been designed and synthesized to evaluate their urease inhibitor activities, which could have implications in treating diseases related to urease enzymes .

Safety And Hazards

While specific safety and hazard data for “1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Thiadiazole derivatives have been used in various drug categories, suggesting they have been evaluated for safety and efficacy .

Future Directions

Thiadiazole derivatives continue to be a focus of research due to their broad types of biological activity. Future research may involve the development of more potent and selective derivatives, as well as further exploration of their biological activities .

properties

IUPAC Name

1-(5-amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4S/c7-6-9-8-5(14-6)4(13)3(12)2(11)1-10/h2-4,10-13H,1H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXOGRUKYCYBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C1=NN=C(S1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol

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